molecular formula C23H29FN2O2 B5689039 3-[1-[(3-fluorophenyl)methyl]piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide

3-[1-[(3-fluorophenyl)methyl]piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide

Cat. No.: B5689039
M. Wt: 384.5 g/mol
InChI Key: SOVTUTUMPLSUON-UHFFFAOYSA-N
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Description

3-[1-[(3-fluorophenyl)methyl]piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a fluorophenyl group and a methoxy-methylphenyl group, making it a unique structure with interesting chemical properties.

Properties

IUPAC Name

3-[1-[(3-fluorophenyl)methyl]piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN2O2/c1-17-13-21(28-2)9-10-22(17)25-23(27)11-8-18-6-4-12-26(15-18)16-19-5-3-7-20(24)14-19/h3,5,7,9-10,13-14,18H,4,6,8,11-12,15-16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVTUTUMPLSUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)CCC2CCCN(C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[(3-fluorophenyl)methyl]piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide typically involves multiple steps, starting with the preparation of the piperidine ring. The fluorophenyl group is introduced through a nucleophilic substitution reaction, while the methoxy-methylphenyl group is added via a Friedel-Crafts acylation reaction. The final step involves the formation of the amide bond through a condensation reaction with propanoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nucleophilic substitution and Friedel-Crafts acylation steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[1-[(3-fluorophenyl)methyl]piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The amide bond can be reduced to an amine using lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[1-[(3-fluorophenyl)methyl]piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance its binding affinity to certain targets, while the piperidine ring can modulate its pharmacokinetic properties. The methoxy-methylphenyl group may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-[(3-chlorophenyl)methyl]piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide
  • 3-[1-[(3-bromophenyl)methyl]piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide

Uniqueness

Compared to similar compounds, 3-[1-[(3-fluorophenyl)methyl]piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide may exhibit unique properties due to the presence of the fluorine atom, which can influence its electronic properties and reactivity. This can result in different biological activities and chemical behaviors, making it a compound of interest for further research and development.

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